molecular formula C11H7F3N4 B3043595 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline CAS No. 887267-29-0

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline

Cat. No.: B3043595
CAS No.: 887267-29-0
M. Wt: 252.2 g/mol
InChI Key: GPRQKZYKVMLCDG-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that features both an imidazole and quinoline ring system. The presence of a trifluoromethyl group at the 3-position of the imidazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

It’s noted that similar compounds have been involved in reactions with palladium, a transition metal

Mode of Action

It’s suggested that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound has been found to induce oxidative stress and inflammation via the TLR4/MAPK and TLR4/NF-κB signaling pathways in zebrafish livers . These pathways play crucial roles in the innate immune response, and their activation can lead to the production of pro-inflammatory cytokines.

Result of Action

The compound has been shown to cause liver damage in zebrafish by inhibiting autophagy and inducing endoplasmic reticulum stress . It has also been found to increase the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in zebrafish liver, indicating oxidative stress . Additionally, it has been observed to increase the levels of pro-inflammatory cytokines, suggesting an inflammatory response .

Action Environment

The compound is a harmful substance mainly found in protein-abundant thermally processed foods and polluted environments . The presence of the compound in these environments could potentially influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce apoptosis of liver cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in zebrafish, exposure to this compound caused a dose-dependent increase in hepatotoxicity .

Metabolic Pathways

It is known that it can interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are still being researched. It is known that it can interact with various transporters or binding proteins .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a suitable aldehyde under acidic conditions. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the imidazoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.

**Common Reagents

Properties

IUPAC Name

3-(trifluoromethyl)imidazo[4,5-f]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)18-8-4-3-7-6(2-1-5-16-7)9(8)17-10(18)15/h1-5H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRQKZYKVMLCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2N=C(N3C(F)(F)F)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline
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Reactant of Route 6
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